5-ethyl-N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-ethyl-N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic molecule featuring a 1,2,3-triazole core substituted with three distinct moieties:
- 5-ethyl group: A small alkyl chain that may influence lipophilicity and metabolic stability.
- N-(2-fluorophenyl) carboxamide: A fluorinated aromatic carboxamide, enhancing bioavailability and binding affinity via halogen interactions.
This structural complexity positions the compound as a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where triazole and benzoxazole motifs are prevalent. However, detailed pharmacological data remain unreported in the available literature.
Properties
IUPAC Name |
5-ethyl-N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O2/c1-2-21-22(24(31)26-20-11-7-6-10-18(20)25)27-29-30(21)16-12-13-19-17(14-16)23(32-28-19)15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPWPXHJDRJNSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs with shared triazole cores and divergent substituents. Structural variations are hypothesized to influence physicochemical and biological properties.
Structural Features and Substituent Variations
Table 1: Substituent Comparison of Triazole-Based Compounds
Hypothesized Impact of Substituents
Benzoxazole vs. Oxazole/Thiazole: The benzoxazole in the target compound (vs. Thiazole-containing analogs (e.g., ) may exhibit altered electronic properties due to sulfur’s electronegativity.
Fluorophenyl vs. Ethoxyphenyl/Trifluoromethyl Groups :
- The 2-fluorophenyl carboxamide in the target compound could enhance metabolic stability and membrane permeability compared to ethoxyphenyl () or trifluoromethyl benzyl () groups.
- Trifluoromethyl groups () may increase lipophilicity but reduce solubility.
Alkyl vs. Amino Substituents: The 5-ethyl group in the target compound vs. 5-amino in may reduce polarity, favoring blood-brain barrier penetration.
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